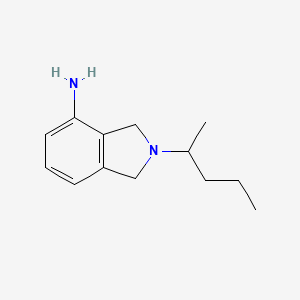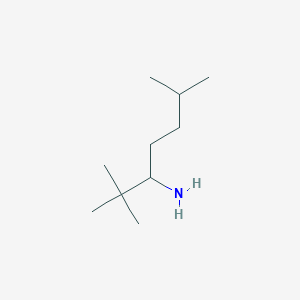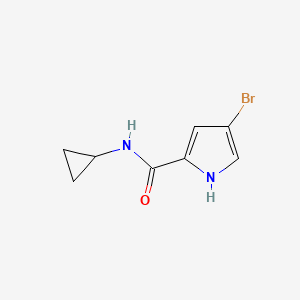
N-(2-叔丁基苯基)-2-氯丙酰胺
描述
N-(2-tert-butylphenyl)-2-chloropropanamide is a useful research compound. Its molecular formula is C13H18ClNO and its molecular weight is 239.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(2-tert-butylphenyl)-2-chloropropanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-tert-butylphenyl)-2-chloropropanamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
有机催化
N-(2-叔丁基苯基)-2-氯丙酰胺: 在有机催化中被用来促进复杂手性分子的对映选择性合成 。这种化合物在非对称有机催化策略的发展中起着至关重要的作用,这对于创建具有高纯度和功效的药物至关重要。
轴手性分子的合成
该化合物在靶向控制琥珀酰亚胺的轴手性方面起着重要作用,包括N-(2-叔丁基苯基)衍生物 。它有助于不对称化策略,这对于合成具有作为药物、配体和催化剂的巨大潜力的轴手性分子至关重要。
烯醇式反应性
在烯醇式反应性领域,N-(2-叔丁基苯基)-2-氯丙酰胺有助于合成带有非对称3-亚烷基基团的羟吲哚 。由于在这些位置的反应性和立体控制能力降低,这特别具有挑战性,使该化合物的作用更加关键。
阻转异构
该化合物是研究阻转异构的关键,阻转异构是由于键轴周围旋转受限而引起的旋光性形式 。它被用来构建带有C–N轴的非联芳阻转异构酰胺支架,这些支架被广泛用于制药和农业科学。
催化不对称合成
N-(2-叔丁基苯基)-2-氯丙酰胺: 参与催化不对称合成策略以获得绕C–N手性轴旋转的非联芳阻转异构体 。这包括开发专注于过渡金属、手性胺和磷酸催化反应的方法。
后期转化
该化合物的结构允许在合成阻转异构化合物时进行后期转化 。这对制药行业来说意义重大,因为在最后阶段的修饰可以调整活性药物成分的特性。
烯胺催化
作为烯胺催化的一部分,N-(2-叔丁基苯基)-2-氯丙酰胺被用来催化涉及形成亚胺离子(合成各种有机化合物的重要中间体)的反应 .
傅里德尔-克拉夫茨反应
最后,该化合物在傅里德尔-克拉夫茨反应(合成有机化学的基石)中得到应用 。它被用来将叔丁基苯基基团引入其他分子,这可以显著改变它们的化学和物理性质。
属性
IUPAC Name |
N-(2-tert-butylphenyl)-2-chloropropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO/c1-9(14)12(16)15-11-8-6-5-7-10(11)13(2,3)4/h5-9H,1-4H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUOBJXKRIYIOJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1C(C)(C)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(3-Bromopropyl)sulfanyl]-2-methoxyethane](/img/structure/B1517851.png)
![2-Amino-N-isopropyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B1517852.png)
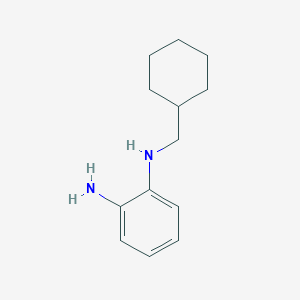
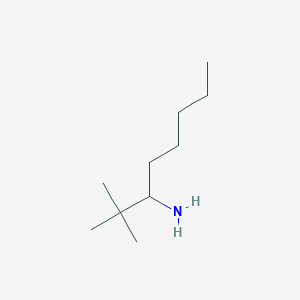
![Ethyl({[4-(4-methoxypiperidin-1-yl)phenyl]methyl})amine](/img/structure/B1517855.png)
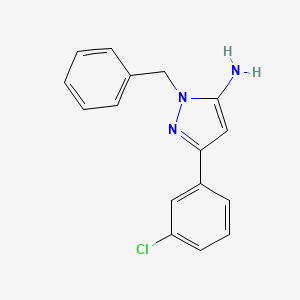
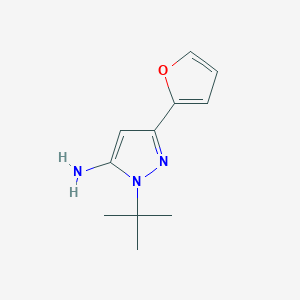
![2-{2-[(4-Cyanophenyl)methanesulfonamido]acetamido}acetic acid](/img/structure/B1517862.png)
![5-Methyl-2-[3-(trifluoromethyl)phenyl]morpholine](/img/structure/B1517864.png)
